molecular formula C4H2ClNO2S B1590538 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 55359-96-1

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No. B1590538
CAS RN: 55359-96-1
M. Wt: 163.58 g/mol
InChI Key: JRJVASOIWDZPCZ-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Chemical Rearrangement and Synthesis

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde demonstrates notable chemical behaviors in synthesis and rearrangement processes. In one study, it reacted with monosubstituted ureas to form cis-(Z)- and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas via a rearrangement involving oxide ion transfer. This reaction showed different isomeric outcomes based on the solvent used, highlighting its versatility in organic synthesis (Spitsyn & Vdovichenko, 2006).

Derivative Formation and Reactions

The compound is pivotal in forming various derivatives and engaging in different chemical reactions. For example, the aldehyde group of a related compound was protected, and subsequent reactions led to the formation of thieno[2,3-d]thiazoles and 4H-pyrrolo-[2,3-d]thiazoles, showcasing the compound's potential in creating diverse heterocyclic structures (Athmani, Farhat, & Iddon, 1992).

Novel Compound Synthesis

Recent studies have synthesized new compounds using 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde derivatives. One such reaction led to the creation of 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, a novel heterocyclic system with potential biological activity (Vikrishchuk et al., 2020).

Antimicrobial Agent Development

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, a related compound, has been used to synthesize Schiff's bases with significant antimicrobial activity against various bacteria and fungi, demonstrating the compound's potential in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

properties

IUPAC Name

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJVASOIWDZPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NC(=O)S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480054
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

CAS RN

55359-96-1
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 2,4-thiazolidinedione (III), dimethylformamide and phosphorus oxychloride is described in Khim. Geterotsikl. Soedin 1975, page 85 (English translation: Chem. Het. Comp. 1975, page 73). In this reaction, the three substances mentioned are, in an optimum molar ratio of 1:1.5:3, heated at 80° C. for 16 hours and at 115° to 130° C. for a short time and then hydrolyzed, whereupon 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde of the formula (I) ##STR2## is obtained in 40 to 60% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NV Spitsyn, AN Vdovichenko - Russian journal of organic chemistry, 2006 - Springer
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde reacted with monosubstituted ureas to give cis-(Z)-and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas via rearrangement …
Number of citations: 2 link.springer.com
NV Spitsyn, RO Kochkanyan - Russian journal of organic chemistry, 1996 - elibrary.ru
Number of citations: 0 elibrary.ru
VV Razin, YA Makarychev, C MeO… - Russian Journal of …, 1996 - Consultants Bureau
Number of citations: 0
НВ Спицын, АН Вдовиченко - Журнал органической химии, 2006 - elibrary.ru
Реакции 4-хлор-5-формилтиазолин-2-она с монозамещенными мочевинами приводят к продуктам перегруппировки с переносом оксаниона - цuc-(Z)- и транс-(Е)-1-(2,4-…
Number of citations: 0 elibrary.ru

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